1-{4-[([1,1'-Biphenyl]-2-yl)amino]piperidin-1-yl}ethan-1-one
CAS No.: 919118-90-4
Cat. No.: VC16929798
Molecular Formula: C19H22N2O
Molecular Weight: 294.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 919118-90-4 |
|---|---|
| Molecular Formula | C19H22N2O |
| Molecular Weight | 294.4 g/mol |
| IUPAC Name | 1-[4-(2-phenylanilino)piperidin-1-yl]ethanone |
| Standard InChI | InChI=1S/C19H22N2O/c1-15(22)21-13-11-17(12-14-21)20-19-10-6-5-9-18(19)16-7-3-2-4-8-16/h2-10,17,20H,11-14H2,1H3 |
| Standard InChI Key | NYYYVEZCYHFCFS-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)N1CCC(CC1)NC2=CC=CC=C2C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic name 1-{4-[([1,1'-Biphenyl]-2-yl)amino]piperidin-1-yl}ethan-1-one delineates its structure:
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A piperidine ring (C₅H₁₁N) substituted at the 4-position with an amino group ([1,1'-biphenyl]-2-yl)amino.
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An acetyl group (ethan-1-one) attached to the piperidine’s nitrogen atom.
The molecular formula is C₁₉H₂₂N₂O, with a molecular weight of 294.39 g/mol. Key functional groups include the secondary amine, ketone, and biphenyl system, which collectively influence reactivity and intermolecular interactions.
Stereochemical Considerations
Synthetic Methodologies
Retrosynthetic Analysis
A plausible retrosynthetic pathway involves disconnecting the acetyl group and the biphenyl-2-ylamino-piperidine intermediate:
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Acetylation of 4-([1,1'-biphenyl]-2-ylamino)piperidine.
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Coupling of biphenyl-2-amine with a piperidine precursor.
Preparation of 4-([1,1'-Biphenyl]-2-ylamino)piperidine
A Buchwald-Hartwig amination between 2-bromobiphenyl and piperidin-4-amine using a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., BINAP) in the presence of cesium carbonate yields the intermediate. Typical conditions involve refluxing in toluene or dioxane for 12–24 hours .
Acetylation of the Piperidine Nitrogen
Treating 4-([1,1'-biphenyl]-2-ylamino)piperidine with acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane or THF affords the target compound. Reaction monitoring via TLC or LC-MS ensures completion .
Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Amination | Pd(OAc)₂, BINAP, Cs₂CO₃, toluene, 110°C, 18h | 65–75 |
| Acetylation | Ac₂O, Et₃N, DCM, RT, 6h | 85–90 |
Physicochemical Properties
Solubility and Partition Coefficients
The compound’s solubility profile is influenced by the hydrophobic biphenyl group and polar amine/ketone functionalities. Predicted values using the ESOL model indicate:
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Log P (octanol-water): 3.2 ± 0.5 (moderate lipophilicity).
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Aqueous solubility: 0.05 mg/mL (sparingly soluble in water, soluble in DMSO or ethanol).
NMR Spectroscopy
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¹H NMR (400 MHz, CDCl₃): δ 7.55–7.20 (m, 9H, biphenyl), 3.80–3.60 (m, 1H, piperidine H-4), 2.95–2.75 (m, 2H, N-CH₂), 2.45 (s, 3H, COCH₃).
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¹³C NMR: δ 208.5 (C=O), 140.2–125.0 (aromatic carbons), 55.1 (piperidine C-4), 30.8 (COCH₃).
Mass Spectrometry
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ESI-MS (positive mode): m/z 295.2 [M+H]⁺, 317.2 [M+Na]⁺.
Hypothetical Biological Activity
Central Nervous System (CNS) Applications
Piperidine derivatives frequently cross the blood-brain barrier. This compound’s log P and molecular weight (294.39) align with Lipinski’s Rule of Five, suggesting potential CNS bioavailability.
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